

Unveiling the Potency of Quinoline-7-Carboxylic Acid Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 3-Bromoquinoline-7-carboxylic acid

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A comparative guide for researchers and drug development professionals on the kinase inhibitory activity of novel quinoline-7-carboxylic acid derivatives, with a focus on Pim-1 kinase. This guide provides a comprehensive overview of their structure-activity relationships, quantitative inhibitory data, and the experimental protocols for their evaluation.

A recent study has identified a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in the regulation of apoptosis and cell metabolism.^[1] The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for this inhibitory activity.^[1] This guide synthesizes the findings on these compounds, presenting a comparative analysis of their inhibitory potency and the methodologies used for their assessment.

Comparative Inhibitory Activity

The inhibitory activity of various quinoline-7-carboxylic acid derivatives against Pim-1 kinase was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.

Compound ID	Structure	Pim-1 IC50 (µM)
1	8-hydroxy-2-styrylquinoline-7-carboxylic acid	0.42
2	8-hydroxy-2-(4-chlorostyryl)quinoline-7-carboxylic acid	0.25
3	8-hydroxy-2-(4-methoxystyryl)quinoline-7-carboxylic acid	0.38
4	8-hydroxy-2-(4-nitrostyryl)quinoline-7-carboxylic acid	0.51
5	N-(4-chlorobenzyl)-8-hydroxyquinoline-7-carboxamide	1.2
6	8-hydroxy-N-(4-methoxybenzyl)quinoline-7-carboxamide	2.5

Data extracted from a study on 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors.[\[1\]](#)

Structure-Activity Relationship (SAR)

The data reveals key structural features that influence the Pim-1 inhibitory activity of these quinoline-7-carboxylic acid derivatives. Molecular modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the Pim-1 kinase.[\[1\]](#)

The 2-styrylquinolines generally exhibit higher potency compared to the quinoline-2-carboxamides.[\[1\]](#) Within the 2-styryl series, substitution on the ancillary aromatic ring plays a role in modulating activity, with a chloro-substituent at the 4-position of the styryl group (Compound 2) resulting in the most potent inhibition in this series.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoline-7-carboxylic acid derivatives as kinase inhibitors.

In Vitro Pim-1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

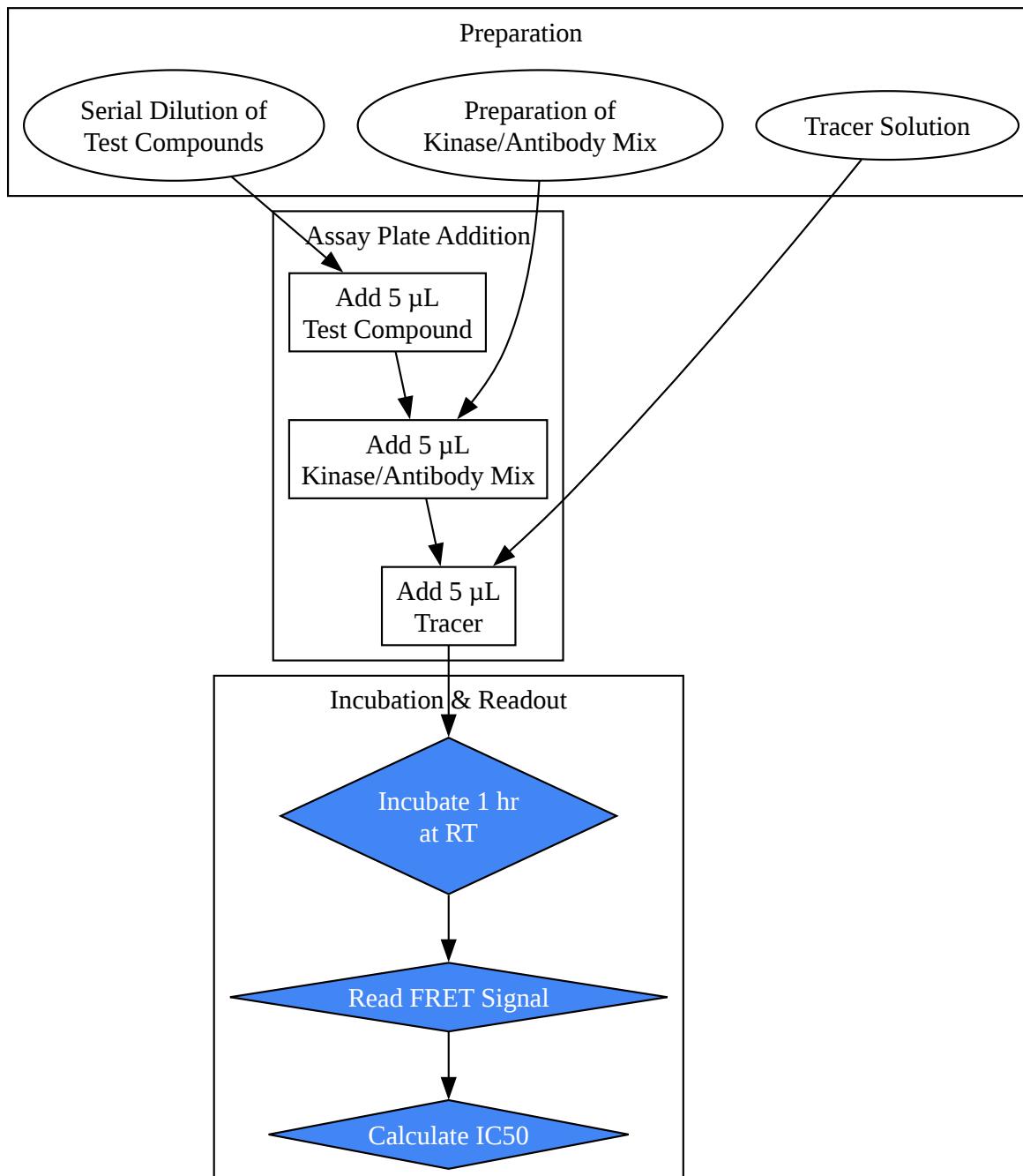
Materials:

- Pim-1 Kinase
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor® 647-labeled Kinase Tracer
- Test Compounds (quinoline-7-carboxylic acid derivatives)
- Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well plate

Procedure:

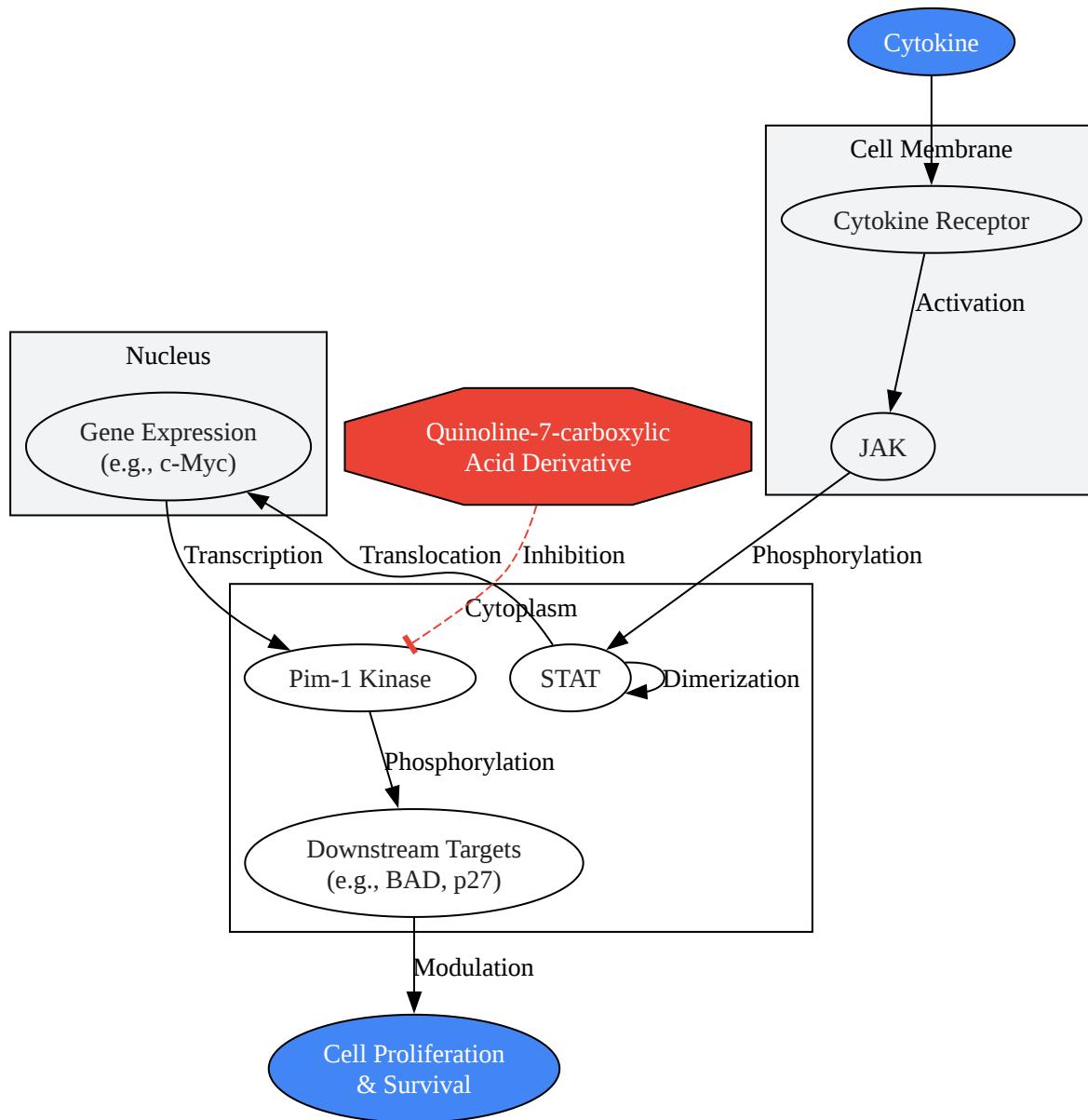
- Prepare serial dilutions of the test compounds in the kinase buffer.
- Add 5 µL of the test compound solution to the wells of a 384-well plate.
- Prepare a mixture of Pim-1 kinase and Eu-anti-Tag antibody in kinase buffer.
- Add 5 µL of the kinase/antibody mixture to each well.
- Add 5 µL of the Alexa Fluor® 647-labeled kinase tracer to each well.
- Incubate the plate for 1 hour at room temperature, protected from light.

- Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
- The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 values are calculated from the dose-response curves of the inhibitors.

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Signaling Pathway

Pim-1 kinase is a key component of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. The inhibition of Pim-1 by quinoline-7-carboxylic acid derivatives can block the phosphorylation of downstream targets, thereby affecting cell proliferation and survival.

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References

- 1. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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